Guanidine Monohydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein and Enzyme Research

- Protein unfolding and refolding: GMH can be used to study protein unfolding and refolding processes due to its ability to disrupt protein-protein and protein-solvent interactions. Studies have shown that GMH can induce protein unfolding at lower concentrations compared to other chaotropic agents, making it a valuable tool for investigating protein stability and dynamics.

- Enzyme activity: GMH can modulate the activity of certain enzymes. For example, it has been shown to inhibit the activity of creatine kinase, an enzyme involved in energy metabolism []. This property makes GMH potentially useful in studies investigating enzyme function and regulation.

Cellular and Neuroscience Research

- Cell culture: GMH can be used as a supplement in cell culture media to promote the growth of certain cell lines. It has been shown to be particularly effective for culturing primary neurons, which are sensitive to changes in their environment [].

- Neuromodulation: GMH can act as a neuromodulator, influencing the activity of neurons in the nervous system. Studies have shown that GMH can modulate the activity of ion channels, which control the flow of ions across cell membranes and play a crucial role in neuronal communication []. This suggests that GMH could be a potential tool for investigating neurological disorders and developing new therapeutic strategies.

Other Research Applications

- Antimicrobial properties: Some studies have shown that GMH possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. However, further research is needed to confirm these findings and explore the potential applications of GMH in this area.

- Chemical synthesis: GMH can be used as a starting material for the synthesis of other guanidine derivatives, which are a class of molecules with diverse applications in various fields, including medicine and materials science.

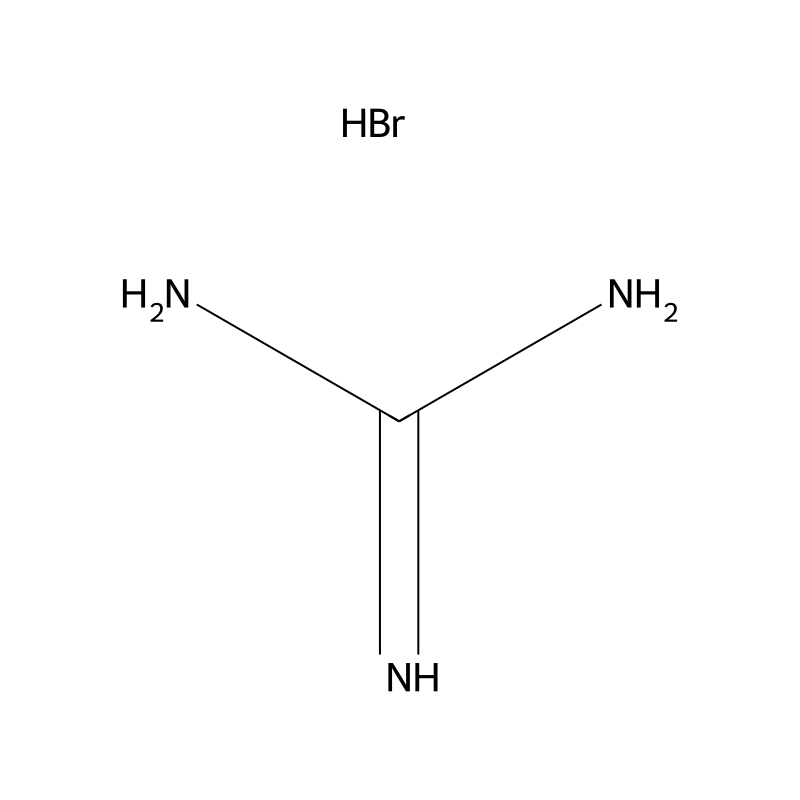

Guanidine Monohydrobromide, also known as Guanidinium Bromide, is an organic compound with the chemical formula and a molecular weight of approximately 139.98 g/mol. This compound appears as a white crystalline powder and has a melting point of around 191 °C. It is classified under guanidinium halides and is primarily used in various chemical and biological applications due to its unique properties, including its ability to form stable structures with other compounds through hydrogen bonding and van der Waals interactions .

Key Reactions- Protonation/Deprotonation:

- Formation of Guanidinium Salts:

Guanidine Monohydrobromide exhibits notable biological activity, particularly as a protein denaturant. It disrupts hydrogen bonds within proteins, leading to the unfolding of their secondary and tertiary structures. This property is utilized in biochemical assays and protein studies, where it helps to analyze protein folding and stability. Additionally, it is found in urine as a normal product of protein metabolism, indicating its role in biological systems .

The synthesis of Guanidine Monohydrobromide can be achieved through several methods:

- From Dicyandiamide: This involves reacting dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide.

- Direct Reaction: Guanidine can be reacted with hydrobromic acid to form Guanidine Monohydrobromide directly.

- Salt Formation: The compound can also be produced by neutralizing guanidine hydroxide or guanidine carbonate with hydrobromic acid .

Guanidine Monohydrobromide has diverse applications across various fields:

- Biochemistry: Used as a denaturant for proteins in laboratory settings.

- Material Science: Acts as a precursor for the synthesis of perovskite materials, enhancing their stability and performance in devices like solar cells and LEDs .

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

Studies have shown that Guanidine Monohydrobromide interacts with various biomolecules through hydrogen bonding and ionic interactions. Its chaotropic properties allow it to disrupt water structure around proteins, facilitating denaturation processes. Additionally, it has been observed to interact with human serum proteins, forming stable complexes that may influence biological activity .

Several compounds share similarities with Guanidine Monohydrobromide in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Guanidine | CH₅N₃ | Strong base; exists primarily as guanidinium ions |

| Guanidine Hydrochloride | CH₅ClN₃ | Commonly used for denaturation; similar properties |

| Guanidine Thiocyanate | CH₅N₃S | Known for its denaturing effects; different anion |

| Arginine | C₆H₁₄N₄O₂ | An amino acid; involved in protein synthesis |

Guanidine Monohydrobromide is particularly unique due to its specific bromide ion interaction, which enhances its stability and solubility compared to other guanidinium salts. Its application in material science further distinguishes it from similar compounds.

Thermal-Induced Polymerization from Guanidine Precursors

Guanidine hydrochloride (GndCl) has been widely utilized as a precursor for g-C₃N₄ synthesis due to its low cost and high nitrogen content. Thermal polymerization of GndCl typically occurs at temperatures between 450–600°C, forming a layered structure through condensation reactions [1] [2]. Alkali-assisted methods, such as the incorporation of NaOH or KOH, enable polymerization at reduced temperatures (450–475°C) by accelerating the condensation of melem-like intermediates into extended g-C₃N₄ networks [1]. Fourier-transform infrared (FT-IR) and X-ray photoelectron spectroscopy (XPS) analyses confirm the formation of triazine or heptazine units, which are critical for photocatalytic activity [1] [3].

In contrast, guanidine monohydrobromide (GndBr) remains less explored for g-C₃N₄ synthesis. However, its structural similarity to GndCl—a planar guanidinium cation paired with a halide counterion—suggests potential utility. The release of HBr during thermal decomposition could influence the polymerization pathway, analogous to HCl evolution from GndCl [4]. Computational studies predict that halide elimination during synthesis may create nitrogen vacancies or modulate interlayer interactions, though experimental validation is needed [6].

Surface Area Optimization for Photocatalytic Performance

The specific surface area (SSA) of g-C₃N₄ directly impacts its photocatalytic efficiency by governing reactant adsorption and active site density. Guanidine-derived g-C₃N₄ exhibits SSAs up to 80 m²/g, significantly higher than melamine-based counterparts (20–30 m²/g) [2] [4]. This enhancement arises from the gaseous byproducts (e.g., NH₃, HCl) released during GndCl decomposition, which induce pore formation and layer exfoliation [4]. Alkali treatments further amplify this effect: g-C₃N₄-NaOH achieves SSAs of 95 m²/g, enabling a 90% yield in CO₂ cycloaddition reactions [1].

Surface area optimization strategies include:

- Precursor Modification: Blending GndCl with urea or oxalic acid introduces volatile agents that promote structural defects and exfoliation during pyrolysis [5].

- Post-Synthesis Treatments: Sonication or hydrothermal processing delaminates bulk g-C₃N₄ into ultrathin nanosheets, increasing SSA to 120 m²/g [5].

Comparative Analysis with Melamine/Dicyandiamide-Based Carbon Nitrides

Guanidine-derived g-C₃N₄ outperforms melamine- and dicyandiamide-synthesized materials in multiple domains:

| Property | Guanidine-Derived g-C₃N₄ | Melamine-Derived g-C₃N₄ | Dicyandiamide-Derived g-C₃N₄ |

|---|---|---|---|

| Specific Surface Area | 70–95 m²/g [1] [2] | 20–30 m²/g [2] [8] | 40–60 m²/g [4] |

| Bandgap Energy | 2.65 eV [2] | 2.75 eV [8] | 2.70 eV [4] |

| RhB Degradation Efficiency | 98% in 90 min [2] | 75% in 90 min [8] | 85% in 90 min [4] |

The higher SSA of guanidine-based materials enhances light absorption and charge carrier separation, while alkali treatments introduce basic sites that improve CO₂ adsorption in catalytic applications [1] [4]. In contrast, melamine-derived g-C₃N₄ suffers from rapid electron-hole recombination due to its compact structure [8].

Related CAS

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant